(2S)-DI-Tert-butyl 4-iodopyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S)-DI-Tert-butyl 4-iodopyrrolidine-1,2-dicarboxylate: is a chemical compound with the molecular formula C11H18INO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of two tert-butyl ester groups and an iodine atom attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-DI-Tert-butyl 4-iodopyrrolidine-1,2-dicarboxylate typically involves the iodination of a pyrrolidine derivative. One common method is the reaction of a pyrrolidine precursor with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (2S)-DI-Tert-butyl 4-iodopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated pyrrolidine derivative.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives of pyrrolidine.
Reduction Reactions: Deiodinated pyrrolidine derivatives.
Oxidation Reactions: Oxidized pyrrolidine derivatives with additional functional groups.
Scientific Research Applications
Chemistry: (2S)-DI-Tert-butyl 4-iodopyrrolidine-1,2-dicarboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in the development of new compounds.
Biology: In biological research, this compound is used to study the effects of iodine-containing molecules on biological systems. It serves as a model compound for investigating the role of halogens in biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-DI-Tert-butyl 4-iodopyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets through its iodine atom and ester groups. The iodine atom can participate in halogen bonding, while the ester groups can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(2S)-DI-Tert-butyl 4-bromopyrrolidine-1,2-dicarboxylate: Similar structure but with a bromine atom instead of iodine.
(2S)-DI-Tert-butyl 4-chloropyrrolidine-1,2-dicarboxylate: Similar structure but with a chlorine atom instead of iodine.
(2S)-DI-Tert-butyl 4-fluoropyrrolidine-1,2-dicarboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (2S)-DI-Tert-butyl 4-iodopyrrolidine-1,2-dicarboxylate imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine is larger and more polarizable, which can influence the compound’s chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
ditert-butyl (2S)-4-iodopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3/t9?,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNSQCKVHVWPPF-AXDSSHIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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